molecular formula C26H26N4O4 B4696248 N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide

N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide

Cat. No. B4696248
M. Wt: 458.5 g/mol
InChI Key: VMLBNQABTCKMOP-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide, also known as MNPA, is a compound that has been extensively studied in scientific research due to its potential pharmacological properties. This compound belongs to the family of benzamides and has a molecular weight of 444.49 g/mol.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions involved in the regulation of mood and cognition. Additionally, N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has been found to increase the activity of serotonin neurons in the raphe nuclei, which are the primary source of serotonin in the brain.
Biochemical and Physiological Effects
N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has also been shown to decrease the expression of inflammatory cytokines, which are molecules involved in the immune response. Additionally, N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has been found to increase the activity of antioxidant enzymes, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor and its ability to modulate serotonin neurotransmission. However, N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has several limitations as well, including its relatively low solubility in water and its potential for toxicity at high doses. Additionally, N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for research on N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide. One area of interest is the development of N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide analogs with improved pharmacological properties, such as increased solubility and lower toxicity. Another area of interest is the investigation of N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide's potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia, depression, and anxiety. Additionally, further research is needed to elucidate the mechanisms underlying N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide's effects on neurotransmission and to identify potential drug targets for the development of new treatments for psychiatric disorders.

Scientific Research Applications

N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has been studied extensively in scientific research due to its potential pharmacological properties. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has also been found to have a high affinity for the dopamine D2 receptor, which is a target for many antipsychotic drugs. Additionally, N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

properties

IUPAC Name

N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-18-6-5-7-20(16-18)28-26(32)23-17-21(10-13-24(23)29-14-3-2-4-15-29)27-25(31)19-8-11-22(12-9-19)30(33)34/h5-13,16-17H,2-4,14-15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLBNQABTCKMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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